Summary of Application: Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is used as an organic chemical synthesis intermediate.
Methods of Application: The preparation involves stirring 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol with an H2 balloon for 3 hours.
Results or Outcomes: The result is the formation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Summary of Application: Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is used in the preparation of heterocyclic compounds as cdk-hdac double-channel inhibitors.
Results or Outcomes: The outcome is the creation of heterocyclic compounds that can act as cdk-hdac double-channel inhibitors.
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 308.33 g/mol. This compound features a piperazine ring substituted with a nitro group on the pyridine moiety, which contributes to its unique chemical properties and potential biological activities. The presence of the tert-butyl group enhances its lipophilicity, making it suitable for various applications in medicinal chemistry and organic synthesis .
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate exhibits significant biological activity, particularly in pharmacological research. The compound's structure allows it to interact with various biological receptors and enzymes, potentially modulating several biological pathways. Its derivatives are being investigated for their roles in cancer therapy, particularly as intermediates in the synthesis of anticancer drugs like palbociclib, which is used for treating certain types of breast cancer .
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while optimizing yield and purity.
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate finds applications across various fields:
Research into the interactions of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate with biological systems is ongoing. The compound's ability to modulate enzyme activity and receptor binding is of particular interest, especially in the context of drug design where understanding these interactions can lead to more effective therapeutic agents .
Several compounds share structural similarities with tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | Reduced form with potential enhanced biological activity | |
| Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | Different nitro position affecting reactivity | |
| Palbociclib | Clinical drug derived from piperazine intermediates |
The unique nitro group positioning and piperazine structure of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate distinguish it from these compounds, influencing its reactivity and potential therapeutic applications .
Irritant